3,4-Dibromo-6-(bromomethyl)chroman-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50465-97-9 |
|---|---|
Molecular Formula |
C10H7Br3O2 |
Molecular Weight |
398.87 g/mol |
IUPAC Name |
3,4-dibromo-6-(bromomethyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H7Br3O2/c11-4-5-1-2-7-6(3-5)8(12)9(13)10(14)15-7/h1-3,8-9H,4H2 |
InChI Key |
OTAGREPHFZAZPI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CBr)C(C(C(=O)O2)Br)Br |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(C(C(=O)O2)Br)Br |
Synonyms |
3,4-dihydro-3,4-dibromo-6-bromomethylcoumarin DHDBBMC dihydrocoumarin I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3,4 Dibromo 6 Bromomethyl Chroman 2 One
Historical and Contemporary Approaches to Chroman-2-one Synthesis
The chroman-2-one (or dihydrocoumarin) framework is a prevalent structural motif in a variety of natural products and biologically active molecules. Consequently, numerous synthetic methods have been developed for its construction, ranging from classical condensation reactions to modern transition-metal-catalyzed cyclizations.
Classical Annulation Reactions and Their Adaptability
Classical methods for the synthesis of coumarins, the unsaturated precursors to chroman-2-ones, often serve as the foundation for accessing the saturated lactone ring. These methods can be adapted to produce chroman-2-ones either by subsequent reduction of the pyrone double bond or by using starting materials that lead directly to the saturated core.
One of the most well-known methods is the Perkin reaction , which involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) in the presence of its corresponding carboxylate salt. orgsyn.org While this directly yields a coumarin (B35378), subsequent catalytic hydrogenation can reduce the C3-C4 double bond to afford the chroman-2-one.
Another classical approach is the Pechmann condensation , which utilizes a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. This method is highly versatile for producing substituted coumarins. Similar to the Perkin reaction, the resulting coumarin can be hydrogenated to the corresponding chroman-2-one.
The von Pechmann condensation is a related reaction that employs a phenol and malic acid in the presence of a condensing agent like sulfuric acid. These classical annulation reactions, while robust, sometimes require harsh conditions and may have limitations in substrate scope and regioselectivity for complex substitution patterns.
Palladium-Mediated Cyclization and Functionalization
Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions as a powerful tool for the construction of heterocyclic systems, including chroman-2-ones. acs.orgyoutube.comcapes.gov.br These methods often offer milder reaction conditions, greater functional group tolerance, and higher selectivity compared to classical approaches.
Palladium-catalyzed intramolecular cyclization of suitable precursors is a key strategy. For instance, the palladium-catalyzed carbonylation of o-allylphenols can directly afford chroman-2-one derivatives. Another approach involves the palladium-catalyzed intramolecular C-H activation and subsequent cyclization of acrylic acid derivatives of phenols. These advanced methods provide access to a wide array of substituted chroman-2-ones that might be difficult to synthesize using classical techniques.
A notable example is the palladium-catalyzed Ullmann cross-coupling reaction, which can be employed to construct precursors for subsequent cyclization into heterocyclic frameworks. youtube.comthieme.de
Utility of o-Hydroxyaryl Enaminones in Chromone (B188151) Construction
While the target molecule is a chroman-2-one, the synthesis of the closely related chromones (4H-chromen-4-ones) provides valuable insights into the construction of the benzopyranone core. o-Hydroxyaryl enaminones have emerged as versatile building blocks in the synthesis of chromone derivatives. cdnsciencepub.comnih.gov These starting materials are readily prepared and exhibit high reactivity, allowing for the introduction of various substituents at the C3 position of the chromone ring through cascade reactions. cdnsciencepub.comnih.govacs.org The functionalized chromones can then, in principle, be converted to chroman-2-ones through further synthetic manipulations.
Targeted Synthesis of 3,4-Dibromo-6-(bromomethyl)chroman-2-one
The synthesis of the title compound, this compound, necessitates a strategic sequence of bromination reactions on a pre-formed 6-methylchroman-2-one scaffold. This involves the addition of bromine across the C3-C4 double bond of a coumarin precursor and the subsequent radical-mediated bromination of the methyl group.
A plausible synthetic pathway would commence with 6-methylcoumarin (B191867). The first step involves the electrophilic addition of bromine to the α,β-unsaturated lactone to yield 3,4-dibromo-6-methylchroman-2-one. The second key step is the selective bromination of the benzylic methyl group to afford the final product.
Regioselective Bromination Methodologies
Achieving the specific tribromination pattern requires careful control of the reaction conditions to ensure high regioselectivity.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions via a free-radical mechanism, often referred to as the Wohl-Ziegler reaction. rsc.org This selectivity is crucial for the bromination of the methyl group at the 6-position of the chroman-2-one ring without affecting other positions on the aromatic ring.
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. rsc.org The reaction proceeds through the formation of a stable benzylic radical at the 6-methyl position, which then reacts with bromine generated in low concentrations from NBS to yield the desired 6-(bromomethyl) derivative.
For the synthesis of this compound, the proposed strategy is as follows:
Step 1: Synthesis of 3,4-Dibromo-6-methylchroman-2-one
The synthesis begins with the addition of molecular bromine (Br₂) to 6-methylcoumarin. This reaction proceeds via an electrophilic addition mechanism across the C3-C4 double bond of the coumarin ring system to give the corresponding dibromide. orgsyn.org
Reaction Scheme: Step 1
Step 2: Synthesis of this compound
The second step involves the free-radical bromination of the methyl group of 3,4-dibromo-6-methylchroman-2-one using NBS and a radical initiator. The benzylic position of the methyl group is selectively brominated under these conditions.
Reaction Scheme: Step 2
The following data table outlines the proposed reaction conditions for this targeted synthesis.
| Step | Reactant | Reagent(s) | Solvent | Conditions | Product |
| 1 | 6-Methylcoumarin | Bromine (Br₂) | Chloroform | Room Temperature | 3,4-Dibromo-6-methylchroman-2-one |
| 2 | 3,4-Dibromo-6-methylchroman-2-one | N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride | Reflux | This compound |
Direct Bromination with Elemental Bromine and Reaction Conditions
The direct addition of elemental bromine (Br₂) to a coumarin precursor is a primary method for producing the vicinal dibromide at the C3 and C4 positions. This reaction proceeds via an electrophilic addition mechanism to the double bond within the pyrone ring. orgsyn.org The precursor, typically a 6-(bromomethyl)coumarin, is dissolved in a suitable solvent, and a solution of bromine is added, often at room temperature or below to control the reaction's exothermicity. orgsyn.org
The choice of solvent is crucial for the success of the reaction. Chloroform is a commonly used solvent for this transformation. orgsyn.org The reaction rate can be managed by controlling the rate of bromine addition, which typically takes place over several hours. orgsyn.org After the addition is complete, any excess bromine is quenched, for example, with a solution of sodium sulfite (B76179). orgsyn.org The resulting product, coumarin dibromide, is often unstable and may be used in subsequent steps without extensive purification. orgsyn.org
Table 1: Typical Reaction Conditions for Direct Bromination of Coumarin Precursors
| Parameter | Condition | Source(s) |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | orgsyn.org |
| Solvent | Chloroform (CHCl₃) | orgsyn.org |
| Temperature | Room temperature, with cooling as needed | orgsyn.org |
| Reaction Time | ~3 hours for bromine addition | orgsyn.org |
| Work-up | Quenching with sodium sulfite solution | orgsyn.org |
Synthesis of the Bromomethyl Functionalization
The introduction of the bromomethyl group at the C6 position is a distinct synthetic challenge, typically achieved through the radical bromination of a 6-methylcoumarin precursor.
Precursor-Based Approaches to the 6-(bromomethyl) Moiety
The most effective and widely used method for converting a methyl group on an aromatic ring, such as in 6-methylcoumarin, to a bromomethyl group is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), under non-polar solvent conditions. mychemblog.comresearchgate.net
The reaction is typically performed by refluxing the 6-methylcoumarin precursor with a stoichiometric amount of NBS and a catalytic amount of the initiator in a solvent like carbon tetrachloride (CCl₄). mychemblog.comwikipedia.org The use of CCl₄ is traditional, though due to its toxicity, alternative solvents like trifluorotoluene have been proposed. wikipedia.org The mechanism proceeds via a free-radical chain reaction where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is favored due to the stability of the resulting benzylic radical. mychemblog.com This radical then reacts with NBS or a molecule of Br₂ generated in situ to form the 6-(bromomethyl)coumarin product. mychemblog.comorganic-chemistry.org
Table 3: General Conditions for Wohl-Ziegler Bromination of 6-Methylcoumarin Precursors
| Parameter | Condition | Purpose | Source(s) |
|---|---|---|---|
| Substrate | 6-Methylcoumarin derivative | Source of the benzylic methyl group | rsc.orgresearchgate.net |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals | mychemblog.comwikipedia.org |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction | mychemblog.com |
| Solvent | Carbon Tetrachloride (CCl₄) | Inert, non-polar medium | mychemblog.comwikipedia.org |
| Energy Input | Heat (reflux) or UV light | Promotes homolytic cleavage of the initiator | mychemblog.comresearchgate.net |
Sequential Halogenation and Functionalization Strategies
Step 1: Benzylic Bromination : It is generally advantageous to first perform the Wohl-Ziegler reaction on a 6-methylcoumarin precursor to install the bromomethyl group. mychemblog.com This step is highly selective and the resulting 6-(bromomethyl)coumarin is a stable intermediate that can be purified before proceeding. acs.org
Step 2: Dibromination of the Lactone Ring : The purified 6-(bromomethyl)coumarin is then subjected to electrophilic addition with elemental bromine. orgsyn.org This second step converts the C3-C4 double bond into the 3,4-dibromo-chroman-2-one structure. Performing this step second avoids exposing the more reactive elemental bromine to the initial 6-methylcoumarin, which could lead to a mixture of products.
This sequential strategy ensures that two different types of bromination (radical benzylic and electrophilic addition) are performed under their optimal and selective conditions, maximizing the yield of the desired tri-brominated product.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis, modern techniques like microwave-assisted synthesis have been applied to the preparation of coumarin derivatives. eurekaselect.comanalis.com.my
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of halogenated coumarins. analis.com.myrsc.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. nih.govorganic-chemistry.org
For the synthesis of brominated coumarins, microwave irradiation can be applied to steps such as the Knoevenagel condensation to form the coumarin ring or in subsequent halogenation reactions. kjscollege.com For instance, the synthesis of a 3-bromoacetyl coumarin, a related structure, was achieved under microwave irradiation, suggesting the applicability to other bromination steps. kjscollege.com The primary advantages stem from the rapid, uniform heating of the sample, which can lead to "superheating" in sealed vessels, allowing reactions to be run at temperatures above the solvent's boiling point, thereby increasing the reaction rate significantly. organic-chemistry.orgcem.com Studies comparing conventional and microwave-assisted methods for synthesizing coumarin derivatives consistently show that microwave irradiation produces higher yields in minutes, whereas conventional methods may require several hours. analis.com.mynih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin Derivatives
| Reaction Type | Method | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|
| Knoevenagel Condensation | Conventional (Reflux) | 8–18 hours | 56–79% | analis.com.my |
| Knoevenagel Condensation | Microwave (MW) | 8–17 minutes | 74–85% | analis.com.my |
| Synthesis of 1,2,3-Triazoles | Conventional (Heating) | 10-12 hours | 68–79% | nih.gov |
| Synthesis of 1,2,3-Triazoles | Microwave (MW) | 10-15 minutes | 80–90% | nih.gov |
Solvent Effects and Catalyst Influence on Reaction Outcomes
Detailed research findings on the effects of different solvents and the influence of various catalysts on the yield, selectivity, and reaction kinetics for the synthesis of This compound are not available.
Scale-Up Considerations in Laboratory Synthesis
There is no information available in the scientific literature regarding the scale-up of a laboratory synthesis for This compound . Discussions of potential challenges such as temperature control, reagent addition strategies, purification methods, and safety considerations for a larger scale production of this specific compound are absent from the reviewed sources.
Advanced Structural Elucidation and Theoretical Analysis
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules, often complementing experimental data.
No specific DFT studies on 3,4-Dibromo-6-(bromomethyl)chroman-2-one have been reported in the scientific literature. Such calculations would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution. In the absence of these studies, a detailed theoretical analysis of this compound is not possible.
Density Functional Theory (DFT) Calculations
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. For this compound, theoretical calculations, often using Density Functional Theory (DFT), can predict these vibrational frequencies. These predictions are then correlated with experimental spectra to confirm the structure and understand the bonding environment.
The key vibrational modes for this compound include the stretching of the carbonyl group (C=O) in the lactone ring, various C-C stretching modes within the aromatic and heterocyclic rings, and the characteristic stretches of the carbon-bromine (C-Br) bonds.
Carbonyl (C=O) Stretch: The lactone carbonyl group is expected to show a strong absorption band in the IR spectrum, typically in the range of 1700-1770 cm⁻¹. The exact frequency is influenced by ring strain and the electronic effects of the adjacent bromine atom.
Carbon-Bromine (C-Br) Stretches: The three C-Br bonds (at C3, C4, and the bromomethyl group) will have characteristic stretching frequencies in the lower wavenumber region of the fingerprint area, generally between 500 and 700 cm⁻¹. These bands can be weak in IR but may be more prominent in the Raman spectrum. acdlabs.com
Aromatic and Ring Vibrations: The benzene (B151609) and pyrone rings exhibit a series of C-C stretching and C-H bending vibrations. mt.comuu.nl For instance, C-C stretching in the aromatic ring typically appears between 1400 and 1650 cm⁻¹. uu.nl
The following table outlines the predicted significant vibrational frequencies based on analyses of similar halogenated coumarin (B35378) and chromanone structures. mt.comyoutube.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Medium to Strong |
| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |
| Lactone C=O Stretch | 1700-1770 | Strong | Weak to Medium |
| Aromatic C=C Stretch | 1400-1650 | Medium to Strong | Medium to Strong |
| CH₂ Scissoring | 1440-1480 | Medium | Medium |
| C-O Stretch (Lactone) | 1050-1250 | Strong | Weak |
| C-Br Stretch | 500-700 | Medium to Strong | Strong |
These theoretical predictions are crucial for interpreting experimental spectra, confirming the successful synthesis of the target compound, and identifying impurities. The synergism of IR and Raman spectroscopy is vital, as vibrations that are weak in one technique are often strong in the other, providing a more complete vibrational profile. acdlabs.commodgraph.co.uk
Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity prediction. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for nucleophilic and electrophilic attack.
For this compound, the electronic landscape is heavily influenced by the electron-withdrawing nature of the carbonyl group and the three bromine atoms.
HOMO: The HOMO is typically distributed over the electron-rich parts of the molecule. In this case, the aromatic ring is expected to have a significant contribution to the HOMO, making it the primary site for electrophilic attack.
LUMO: The LUMO is associated with the most electrophilic sites. The carbonyl carbon of the lactone is a strong candidate for the LUMO, making it susceptible to nucleophilic attack. Furthermore, the carbon atoms bonded to bromine (C3, C4, and the methyl carbon) are also highly electrophilic due to the polarization of the C-Br bonds, making them potential sites for nucleophilic substitution or elimination reactions. The LUMO lobes along the C-Br bonds are characteristic features that indicate susceptibility to reactions like halogen-metal exchange. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The presence of multiple bromine atoms and the conjugated system likely results in a moderately low HOMO-LUMO gap, indicating a reactive molecule. Computational models can calculate the energies of these orbitals and map their distribution, providing a visual guide to the molecule's reactivity. numberanalytics.comyoutube.com This analysis is critical for predicting how the compound will behave in different chemical environments and for designing further synthetic transformations.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of this compound likely involves a bromolactonization reaction, a process where an alkene is treated with a bromine source in the presence of an internal nucleophile (a carboxylic acid). Computational chemistry, particularly DFT, allows for the detailed modeling of the reaction pathway for such transformations. youtube.commdpi.com
This modeling involves:
Locating Reactants and Products: The geometries and energies of the starting materials (e.g., a suitable unsaturated carboxylic acid) and the final product are calculated.
Identifying Intermediates: The reaction may proceed through intermediates, such as a bridged bromonium ion, which is formed by the electrophilic addition of bromine to the double bond. mdpi.com
Characterizing Transition States: The highest energy point along the reaction coordinate between reactants, intermediates, and products is the transition state (TS). researchgate.net Locating and calculating the energy of the transition state is crucial as it determines the reaction's activation energy and, consequently, its rate. modgraph.co.uk For the formation of the dibromo-lactone, the mechanism could be a stepwise AdE2-type pathway or a concerted process. mdpi.comacdlabs.com Computational models can distinguish between these possibilities by comparing the energies of the respective transition states. mdpi.com
For example, the formation of the cyclic bromonium ion intermediate would involve a transition state (TS-3 in some models) that can be computationally located. mdpi.com The subsequent intramolecular attack by the carboxylate group to form the lactone ring would proceed through another transition state. The stereochemical outcome (cis vs. trans diastereomers) is determined by the relative energies of the transition states leading to each product. Computational studies on similar systems have shown that the cis-product can be the more stable isomer. tum.de These theoretical investigations provide a molecular-level picture of the reaction mechanism that is often inaccessible through experimental means alone. wordpress.com
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and crystal packing of molecules. For a heavily halogenated molecule like this compound, halogen bonding is a particularly important NCI. mt.comuu.nlnumberanalytics.com Halogen bonds (XBs) are interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. researchgate.netrsc.org
NCI Plot Analysis: A powerful computational tool for visualizing NCIs is the Non-Covalent Interaction (NCI) plot. This method is based on the electron density (ρ) and its reduced density gradient (s). nih.gov It generates 3D isosurfaces that highlight regions of different interaction types:
Strong Attractive Interactions (e.g., Hydrogen Bonds, Strong Halogen Bonds): These appear as blue-colored surfaces.
Weak Attractive Interactions (e.g., van der Waals, weak XBs): These are shown in green.
Strong Repulsive Interactions (e.g., Steric Clash): These are represented by red-colored surfaces.
In this compound, NCI analysis would likely reveal several intramolecular interactions, such as those between the bromine on C4 and the carbonyl oxygen, or between adjacent bromine atoms. spectroscopyonline.comacs.org These interactions can significantly influence the preferred conformation of the chroman ring. In the solid state, intermolecular halogen bonds between the bromine atoms of one molecule and the carbonyl oxygen or another bromine atom of a neighboring molecule would be expected to play a major role in the crystal packing. rsc.org Understanding these forces is essential for crystal engineering and predicting the material properties of the compound. youtube.comnih.gov
Advanced Spectroscopic Characterization for Mechanistic Insights
While theoretical analysis provides predictions, advanced spectroscopic techniques offer direct experimental evidence of molecular structure, reaction dynamics, and stereochemistry.
In-Situ Spectroscopy for Reaction Monitoring
To gain a deeper understanding of the reaction mechanism and kinetics, in-situ (in the reaction mixture) spectroscopy is employed. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for real-time monitoring of a reaction as it progresses. mt.comuu.nlyoutube.com
For the synthesis of this compound, an ATR-FTIR probe could be inserted directly into the reaction vessel. researchgate.netresearchgate.net This would allow for the continuous collection of IR spectra, providing a wealth of data:
Reactant Consumption: The disappearance of characteristic vibrational bands of the starting materials (e.g., the C=C stretch of the unsaturated precursor) can be tracked over time.
Product Formation: The appearance and increase in intensity of bands corresponding to the product (e.g., the lactone C=O stretch around 1750 cm⁻¹) can be monitored to determine the rate of formation. youtube.com
Intermediate Detection: In some cases, transient intermediates that exist for only a short time may be detected, providing direct evidence for a proposed reaction pathway. researchgate.net
This real-time data is invaluable for optimizing reaction conditions (temperature, catalyst loading, addition rates) to maximize yield and minimize the formation of byproducts. mt.com In-situ Raman spectroscopy offers a complementary view, particularly for monitoring changes in non-polar bonds or reactions in aqueous media. tum.dersc.org
Advanced NMR Techniques for Stereochemical and Conformational Studies
The structure of this compound features two adjacent chiral centers at C3 and C4. This means the compound can exist as different diastereomers (e.g., cis and trans isomers). Determining the relative stereochemistry and the preferred conformation of the flexible six-membered chroman ring requires advanced Nuclear Magnetic Resonance (NMR) techniques. numberanalytics.comnumberanalytics.com
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all the ¹H and ¹³C signals in the molecule. youtube.com HSQC is particularly useful for identifying diastereotopic protons—protons on a CH₂ group that are in different chemical environments due to the presence of a nearby chiral center. youtube.com
NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most powerful NMR methods for determining stereochemistry and conformation. acdlabs.comacdlabs.comcolumbia.edu These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). acdlabs.com
By observing a NOE/ROE cross-peak between the protons on C3 and C4, one can determine their relative orientation. A strong correlation would suggest they are on the same side of the ring (a cis relationship), while the absence of a correlation would suggest a trans relationship.
For molecules of intermediate size, ROESY is often preferred over NOESY because it avoids the complication of zero or negative NOE effects. columbia.edu The combination of coupling constant analysis from 1D ¹H NMR and through-space correlations from NOESY/ROESY provides a comprehensive picture of the molecule's three-dimensional structure in solution. mdpi.comwordpress.com
Mass Spectrometry for Mechanistic Elucidation of Intermediates and Products
Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of "this compound" and for elucidating the mechanisms of its formation and subsequent reactions. The technique provides crucial information regarding the molecular weight and elemental composition of the parent molecule and its various fragments, offering insights into its structural integrity and fragmentation pathways. High-resolution mass spectrometry (HRMS) is particularly vital for determining the precise elemental composition of ions, which is essential for distinguishing between different potential fragments with the same nominal mass.
The presence of three bromine atoms in "this compound" imparts a highly characteristic isotopic pattern to the molecular ion and its bromine-containing fragments. Due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, in an approximate 1:1 ratio, any ion containing three bromine atoms will exhibit a distinctive cluster of peaks at M, M+2, M+4, and M+6, with relative intensities following a predictable pattern. chemguide.co.uknist.gov This isotopic signature is a powerful diagnostic tool for confirming the presence of all three bromine atoms in the molecular structure.
Electron ionization (EI) is a common method used to generate ions for mass spectrometric analysis. The fragmentation of "this compound" under EI conditions can be predicted to occur through several key pathways based on the known behavior of related brominated coumarins and chromanones. worldwidejournals.com The initial fragmentation is likely to involve the most labile bonds in the structure.
One of the primary fragmentation events is expected to be the cleavage of the C-Br bond in the bromomethyl group at the C-6 position, leading to the loss of a bromine radical (•Br). This would result in a relatively stable benzylic carbocation. Another probable initial fragmentation is the homolytic cleavage of the C-C bond to release a bromomethyl radical (•CH2Br).
Subsequent fragmentation of the chroman-2-one ring system is also anticipated. A characteristic loss for lactones is the expulsion of a neutral carbon monoxide (CO) molecule, arising from the cleavage of the ester linkage. This can be followed by or be concurrent with other fragmentation processes. The loss of a carbon dioxide (CO2) molecule is also a possible fragmentation pathway for such heterocyclic systems. nih.gov
The table below outlines the expected major fragment ions for "this compound" based on established fragmentation principles for similar compounds. The m/z values are calculated based on the most abundant isotopes (12C, 1H, 16O, 79Br).
| Proposed Fragment Ion | m/z (Monoisotopic) | Proposed Structure | Fragmentation Pathway |
|---|---|---|---|
| [M]+• | 395 | C10H7Br3O2+• | Molecular Ion |
| [M-Br]+ | 316 | C10H7Br2O2+ | Loss of a bromine radical from the bromomethyl group |
| [M-CH2Br]+ | 302 | C9H5Br2O2+ | Loss of a bromomethyl radical |
| [M-CO]+• | 367 | C9H7Br3O+• | Loss of carbon monoxide from the lactone |
| [M-Br-CO]+ | 288 | C9H7Br2O+ | Sequential loss of a bromine radical and carbon monoxide |
Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these proposed fragmentation pathways. By selecting a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated that reveals the daughter ions formed from the precursor. This allows for the establishment of clear fragmentation genealogies and provides a higher degree of confidence in the structural elucidation of unknown products or intermediates. For instance, selecting the [M-Br]+ ion and observing a subsequent loss of CO would strongly support the proposed fragmentation sequence.
Future Research Directions and Potential Chemical Applications
Development of Novel Catalytic Systems for Selective Transformations
The presence of multiple bromine atoms on the 3,4-Dibromo-6-(bromomethyl)chroman-2-one scaffold necessitates the development of highly selective catalytic systems to achieve controlled chemical modifications. Future research in this area is poised to focus on achieving regioselective and stereoselective transformations, which are crucial for unlocking the full synthetic potential of this molecule.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a primary area of investigation. wikipedia.orgnih.govgoogle.com The differential reactivity of the bromine atoms—aliphatic at the bromomethyl group versus vicinal dibromides on the chroman ring—offers a unique opportunity for sequential and site-selective cross-coupling reactions. Research efforts could be directed towards developing ligand-catalyst systems that can discriminate between these positions, allowing for the stepwise introduction of different functional groups.
Another promising avenue is the exploration of copper-catalyzed reactions, which have shown efficacy in the hydrodehalogenation of brominated aromatic pollutants. mdpi.com Such systems could be adapted for the selective debromination of this compound, providing access to a range of partially debrominated derivatives. Furthermore, the development of enantioselective catalytic systems could enable the synthesis of chiral chromanone derivatives, which are of significant interest in medicinal chemistry. nih.govnih.gov
The following table outlines potential catalytic systems and their targeted transformations for this compound:
| Catalytic System | Target Transformation | Potential Outcome |
| Palladium(0) with tailored phosphine (B1218219) ligands | Selective C-C and C-N cross-coupling | Stepwise functionalization at the bromomethyl and C4 positions |
| Copper(I) complexes with N-donor ligands | Regioselective debromination | Access to mono- and di-brominated chromanone intermediates |
| Chiral Lewis acid catalysts | Asymmetric transformations | Synthesis of enantiomerically enriched chromanone derivatives |
| Dual-catalysis systems (e.g., photoredox and transition metal) | Novel bond formations under mild conditions | Access to complex molecular architectures not achievable by traditional methods |
Exploration of Unusual Reactivity Patterns
The unique arrangement of functional groups in this compound suggests the potential for uncovering novel and unusual reactivity patterns. The vicinal dibromide motif on the lactone ring is particularly intriguing, as such structures can participate in a variety of transformations, including elimination reactions to form unsaturated systems, or act as precursors for the formation of small rings.
Future studies could investigate the debrominative cyclization reactions of this compound, potentially leading to the formation of strained cyclopropane-fused chromanones. Additionally, the interaction between the bromomethyl group and the adjacent bromine atom at C-4 could lead to unexpected intramolecular rearrangements or the formation of novel heterocyclic systems under specific reaction conditions. The exploration of domino reactions, where a single event triggers a cascade of transformations, could also yield complex and structurally diverse products from this seemingly simple starting material. beilstein-journals.org
Design of Next-Generation Chemical Reagents and Materials
The polybrominated nature of this compound makes it an excellent candidate for the design of novel chemical reagents and advanced materials. The bromine atoms can serve as reactive handles for grafting the chromanone unit onto polymer backbones or for the synthesis of functionalized surfaces.
One potential application lies in the development of novel flame-retardant materials. Brominated compounds are well-known for their flame-retardant properties, and incorporating this chromanone derivative into polymer matrices could enhance their fire resistance. nih.gov Furthermore, the chromanone scaffold itself is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. nih.gov By using the bromine atoms as points for diversification, a library of novel chromanone derivatives could be synthesized and screened for potential therapeutic applications.
The following table illustrates potential applications of this compound in the design of new reagents and materials:
| Application Area | Description | Potential Impact |
| Polymer Additives | Incorporation into polymers to enhance flame retardancy. | Development of safer and more effective fire-resistant materials. |
| Medicinal Chemistry | Use as a scaffold for the synthesis of novel bioactive compounds. | Discovery of new drug candidates with improved efficacy and selectivity. |
| Functional Materials | Grafting onto surfaces to create materials with tailored properties. | Creation of surfaces with specific chemical or physical characteristics. |
| Synthetic Reagents | Use as a building block for the synthesis of complex organic molecules. | Access to novel molecular architectures for various applications. |
Advanced Computational Methodologies for Prediction of Complex Reaction Outcomes
The complexity of the potential reaction pathways for a polyfunctionalized molecule like this compound makes computational chemistry an invaluable tool for predicting its reactivity and guiding experimental design. nih.gov Density Functional Theory (DFT) calculations can be employed to model the transition states of various potential reactions, providing insights into the most likely reaction pathways and the factors that control regioselectivity and stereoselectivity. capes.gov.br
Future research could focus on developing predictive models for the reactivity of this compound under different catalytic conditions. By correlating computational descriptors with experimental outcomes, it may be possible to create in silico screening methods for identifying the optimal catalysts and reaction conditions for a desired transformation. This approach would not only accelerate the pace of research but also minimize the experimental effort required to explore the vast chemical space accessible from this versatile building block.
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. researchgate.net The synthesis and derivatization of this compound present numerous opportunities for the implementation of greener methodologies.
Future research should focus on developing synthetic routes that utilize less hazardous reagents and solvents. For instance, the use of greener brominating agents and the replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, would significantly improve the sustainability of its synthesis. rsc.orgresearchgate.net Microwave-assisted synthesis and other energy-efficient techniques could also be explored to reduce reaction times and energy consumption. google.com
Furthermore, catalytic approaches to the derivatization of this compound are inherently greener than stoichiometric methods, as they reduce waste by minimizing the amount of reagents required. The development of recyclable catalysts would further enhance the green credentials of these processes.
The following table summarizes potential green chemistry approaches for the synthesis and derivatization of this compound:
| Green Chemistry Principle | Application | Potential Benefit |
| Use of Safer Solvents | Replacement of chlorinated solvents with water, ionic liquids, or deep eutectic solvents. | Reduced environmental pollution and improved worker safety. |
| Atom Economy | Development of catalytic reactions that maximize the incorporation of all atoms from the reactants into the final product. | Minimized waste generation and increased process efficiency. |
| Energy Efficiency | Utilization of microwave or ultrasound irradiation to accelerate reactions. | Reduced energy consumption and shorter reaction times. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the chromanone core. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3,4-Dibromo-6-(bromomethyl)chroman-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of chroman-2-one derivatives using reagents like N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Optimization involves controlling stoichiometry (e.g., molar ratios of brominating agents) and reaction time to avoid over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity. Yield improvements may require inert atmospheres (argon/nitrogen) to suppress side reactions .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography (using SHELX for refinement and ORTEP-3 for graphical representation ) provides unambiguous confirmation of molecular geometry.
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromomethyl protons at δ 4.3–4.7 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) .
Q. How can regioselective functionalization of the chroman-2-one core be achieved?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 6-methyl position can be directed using Lewis acids (e.g., FeBr₃). For bromomethylation, radical-initiated reactions (e.g., AIBN with CBr₄) or photochemical activation may enhance selectivity. Monitor progress via TLC and HPLC to isolate intermediates .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediate stability. Compare computed NMR chemical shifts (GIAO method) or IR spectra with experimental data to validate mechanisms. For example, modeling bromination pathways can clarify whether radical or ionic intermediates dominate .
Q. What strategies address contradictions between spectroscopic data and crystallographic results during structural validation?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR-derived torsion angles with X-ray data.
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies.
- Refinement protocols : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond lengths/angles with crystallographic data .
Q. How are bioactivity assays designed for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM–100 µM in cellular assays (e.g., cytotoxicity via MTT).
- Controls : Include positive controls (e.g., NS5806 for ion channel modulation ) and solvent controls (DMSO ≤0.1%).
- Validation : Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What catalytic systems enable diastereodivergent synthesis of chroman-2-one derivatives?
- Methodological Answer : Chiral organocatalysts (e.g., thiourea-based catalysts) or transition-metal complexes (e.g., Ru(II)) can control stereochemistry. For example, asymmetric Michael additions to chroman-2-one scaffolds yield enantiomeric excesses >90%. Monitor diastereomer ratios via chiral HPLC or NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
